molecular formula C15H20ClNO2 B2860349 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide CAS No. 1397185-56-6

2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B2860349
CAS No.: 1397185-56-6
M. Wt: 281.78
InChI Key: RSWCCFNZTFTFQS-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide is an organic compound with a complex structure that includes a chloro group, a cyclohexylmethyl group, and a hydroxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamide Backbone: This step involves the reaction of chloroacetyl chloride with 4-hydroxyaniline to form 2-chloro-N-(4-hydroxyphenyl)acetamide.

    Introduction of the Cyclohexylmethyl Group: The next step involves the alkylation of the amide nitrogen with cyclohexylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, potentially forming a more stable compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated acetamide derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclohexylmethyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyclohexylmethyl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group.

    2-Chloro-N-(cyclohexylmethyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a hydroxy group.

Uniqueness

2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and increase the compound’s solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c16-10-15(19)17(11-12-4-2-1-3-5-12)13-6-8-14(18)9-7-13/h6-9,12,18H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWCCFNZTFTFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN(C2=CC=C(C=C2)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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